molecular formula C22H24N4O4S B2891029 Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1226443-25-9

Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No. B2891029
CAS RN: 1226443-25-9
M. Wt: 440.52
InChI Key: RDLOPYWVACQOTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The piperidine and thiadiazole rings would add cyclic structure to the molecule, while the amide and ester groups would likely influence its polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the ester and amide groups could potentially undergo hydrolysis or condensation reactions. The heterocyclic rings might also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heterocyclic rings could affect its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis of Heterocyclic Compounds : Studies have explored the reactions of related furan and thiadiazole derivatives with various nucleophiles, highlighting their potential in synthesizing a wide range of heterocyclic compounds. These reactions underscore the versatility of furan and thiadiazole moieties as building blocks in organic synthesis, which could be relevant to the compound due to the presence of similar functional groups (Maadadi, Pevzner, & Petrov, 2016; Maadadi, Pevzner, & Petrov, 2017).

Antimicrobial Activity : Furan and thiadiazole derivatives have been studied for their antimicrobial properties, suggesting potential pharmaceutical applications. For instance, compounds containing furan rings have demonstrated varying degrees of inhibition against certain bacteria, indicating the potential for developing new antimicrobial agents from these chemical frameworks (Patel, 2020; Hassan, 2007).

Pharmacological Potential : Research on thiadiazole derivatives has also highlighted their potential in drug discovery, particularly as GyrB inhibitors against Mycobacterium tuberculosis. This points to the therapeutic applications of thiadiazole-containing compounds in treating tuberculosis, hinting at the broader pharmacological relevance of similar compounds (Jeankumar et al., 2013).

Future Directions

The study and development of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, characterization, and potential uses of this compound .

properties

IUPAC Name

ethyl 4-[[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-29-22(28)16-5-7-17(8-6-16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-4-3-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLOPYWVACQOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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